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Octanoyl coenzyme A (triammonium)

Cat. No.: B12373935
M. Wt: 944.8 g/mol
InChI Key: FTIQWXKUZWNHGD-GMLRIVIFSA-N
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Description

Significance as a Key Metabolic Intermediate

Octanoyl-CoA holds a central position in cellular metabolism, primarily as a key intermediate in the beta-oxidation of medium-chain fatty acids. ontosight.ai This catabolic process breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production in the form of ATP. ontosight.aiwikipedia.org

The metabolism of octanoyl-CoA is not confined to a single cellular compartment. While it is a substrate for mitochondrial beta-oxidation, it is also recognized as an endpoint of beta-oxidation within peroxisomes. wikipedia.org From the peroxisomes, it is transferred to the mitochondria for further oxidation into acetyl-CoA. wikipedia.org This trafficking between organelles highlights the intricate regulation of fatty acid metabolism.

Defects in the metabolic pathways involving octanoyl-CoA can have significant clinical implications. For instance, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder, impairs the breakdown of medium-chain fatty acids, leading to an accumulation of octanoyl-CoA and other intermediates. ontosight.ai This accumulation can be toxic and lead to serious health issues. Consequently, the study of octanoyl-CoA is vital for understanding the pathophysiology of such metabolic disorders.

The role of octanoyl-CoA extends beyond energy production. It is also a precursor for the synthesis of other molecules and is involved in various biochemical pathways. Its interactions with enzymes and its influence on metabolic fluxes are areas of active investigation. For example, octanoyl-CoA has been shown to inhibit enzymes such as citrate (B86180) synthase and glutamate (B1630785) dehydrogenase. bertin-bioreagent.com

Scope of Contemporary Academic Inquiry

Modern research continues to explore the multifaceted roles of octanoyl-CoA. Scientists are investigating its precise functions in different tissues and organelles, recognizing that its metabolism can be tissue-specific. For instance, studies have revealed differences in how the liver, heart, and skeletal muscle oxidize octanoate (B1194180), the precursor to octanoyl-CoA. nih.gov The liver demonstrates a high capacity to convert octanoate to octanoyl-CoA, a process that is less efficient in muscle tissues. nih.gov

Furthermore, the transport of octanoyl-CoA and its derivatives across mitochondrial membranes is a subject of ongoing research. The conversion of octanoyl-CoA to octanoylcarnitine (B1202733) for transport into the mitochondria and its subsequent reconversion back to octanoyl-CoA is a critical step in its metabolism. nih.gov

Beyond its metabolic roles, octanoyl-CoA is being explored in the context of biotechnology and drug development. Researchers are engineering microorganisms to utilize octanoyl-CoA for the production of biofuels, highlighting its potential in sustainable energy solutions. In the pharmaceutical realm, because of its involvement in numerous biochemical pathways, it is considered a potential target for therapies aimed at modulating fatty acid metabolism.

The use of advanced analytical techniques, such as stable isotope tracing, allows for the quantification of octanoyl-CoA's metabolic flux, providing deeper insights into its dynamic role in cellular processes. These studies are crucial for a comprehensive understanding of metabolic regulation and the development of novel therapeutic strategies for metabolic diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H59N10O17P3S B12373935 Octanoyl coenzyme A (triammonium)

Properties

Molecular Formula

C29H59N10O17P3S

Molecular Weight

944.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane

InChI

InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3/t18-,22-,23-,24+,28-;;;/m1.../s1

InChI Key

FTIQWXKUZWNHGD-GMLRIVIFSA-N

Isomeric SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Octanoyl Coenzyme a

De Novo Synthesis Pathways

De novo synthesis refers to the creation of complex molecules from simple precursors. In the context of octanoyl-CoA, this involves the assembly of its constituent parts within the cell or through carefully designed synthetic routes.

Enzymatic Activation of Octanoic Acid

The primary route for the formation of octanoyl-CoA within biological systems is the enzymatic activation of octanoic acid. ontosight.ai This process is catalyzed by a class of enzymes known as acyl-CoA synthetases. ontosight.ai These enzymes utilize the energy from ATP to attach coenzyme A (CoA) to octanoic acid, forming a high-energy thioester bond. umaryland.edu This activation step is essential for preparing octanoic acid for various metabolic fates, including beta-oxidation, where it is broken down to generate energy. ontosight.ai

In some microorganisms, such as Escherichia coli, the enzyme FadD (a CoA ligase) is responsible for activating fatty acids like octanoic acid into their corresponding acyl-CoA forms. researchgate.net This activation is a critical control point, as the deletion of the fadD gene can prevent the degradation of free fatty acids. researchgate.net

Chemo-Enzymatic Synthesis Methodologies

The synthesis of octanoyl-CoA and its analogs for research and industrial purposes often employs chemo-enzymatic strategies. These methods combine the specificity of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.org One approach involves the use of acyl-CoA dehydrogenases, which can convert acyl-CoAs into their α,β-unsaturated counterparts (enoyl-CoAs). mdpi.comnih.gov

Researchers have systematically explored various chemo-enzymatic methods for producing a range of acyl-CoA thioesters, including saturated ones like octanoyl-CoA. mdpi.comnih.gov These methods provide a reliable means to synthesize these compounds, especially when the precursor acids are not commercially available. mdpi.com For instance, ethyl chloroformate (ECF)-mediated coupling has proven effective for synthesizing various enoyl-CoA compounds. mdpi.com

Industrial Production Approaches for Research Applications

The demand for octanoyl-CoA in research, particularly for studying enzyme kinetics and metabolic pathways, has driven the development of industrial production methods. These approaches often rely on microbial fermentation, where engineered microorganisms are used as cellular factories.

By manipulating the fatty acid biosynthesis (FAB) pathway in organisms like Saccharomyces cerevisiae and Escherichia coli, researchers can enhance the production of specific acyl-CoAs. For example, engineering the fatty acid synthase (FAS) complex can lead to the accumulation of medium-chain fatty acids and their corresponding CoA esters. nih.govnih.gov In one study, an engineered S. cerevisiae strain was able to produce 1-octanol (B28484) from glucose, with octanoyl-CoA as a key intermediate. nih.govnih.gov The accumulation of octanoic acid in the medium indicated a bottleneck in the conversion of octanoyl-CoA to the final product. nih.govnih.gov

Metabolic engineering strategies in E. coli have also been employed to increase the endogenous availability of octanoyl-CoA for the production of valuable chemicals like butyl octanoate (B1194180). ebi.ac.uknih.gov This involves modifying the fatty acid metabolism to channel more precursors towards the synthesis of octanoyl-CoA. ebi.ac.uknih.gov Such engineered strains provide a platform for the sustainable production of octanoyl-CoA and its derivatives for various research and biotechnological applications.

Metabolic Pathways Involving Octanoyl Coenzyme a

Central Role in Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the primary metabolic pathway for breaking down fatty acids to generate energy. wikipedia.org This process occurs in both the mitochondria and peroxisomes, where fatty acids are shortened in a cyclical series of reactions, removing two carbons at a time to produce acetyl-CoA. wikipedia.orgontosight.ai Octanoyl-CoA is a key intermediate in the beta-oxidation of medium-chain fatty acids and also represents a crucial junction in the breakdown of longer fatty acid chains. ontosight.aireactome.org

In the mitochondria, beta-oxidation is a major source of cellular energy, particularly during periods of fasting or prolonged exercise. libretexts.org The process is a cycle of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain.

The initial and rate-limiting step in the beta-oxidation of medium-chain fatty acids is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). medscape.comrevvity.com This enzyme is specific for acyl-CoAs with chain lengths of 6 to 12 carbons. medscape.comnih.gov MCAD catalyzes the dehydrogenation of octanoyl-CoA, introducing a double bond between the alpha (C2) and beta (C3) carbons. ontosight.ai This reaction converts octanoyl-CoA to trans-2-octenoyl-CoA and reduces flavin adenine (B156593) dinucleotide (FAD) to FADH2. reactome.org The resulting FADH2 can then donate its electrons to the electron transport chain to produce ATP. aocs.org

Deficiency in the MCAD enzyme is a common inherited disorder of fatty acid metabolism. revvity.commedlineplus.gov This deficiency leads to an inability to properly metabolize medium-chain fatty acids, resulting in the accumulation of octanoyl-CoA and its derivatives, which can have toxic effects. medscape.commedlineplus.gov

Following dehydrogenation, the newly formed trans-2-octenoyl-CoA is acted upon by enoyl-CoA hydratase. ontosight.ai This enzyme adds a molecule of water across the double bond, forming L-3-hydroxyoctanoyl-CoA. wikipedia.orgontosight.ai Enoyl-CoA hydratase is a highly efficient enzyme, and its action is crucial for the progression of the beta-oxidation cycle. wikipedia.org The enzyme holds a water molecule in a very specific orientation to allow for the stereospecific hydration of the trans-double bond. wikipedia.org

In the case of unsaturated fatty acids with double bonds in unconventional positions, an additional enzyme, enoyl-CoA isomerase, is required. wikipedia.org This enzyme repositions the double bond to the correct trans-2 position so that enoyl-CoA hydratase can proceed with the hydration step. wikipedia.org The catalytic mechanism for both enoyl-CoA hydratase and isomerase involves a conserved glutamate (B1630785) residue in their active sites, highlighting a functional and evolutionary relationship. nih.govnih.gov

The L-3-hydroxyoctanoyl-CoA formed by enoyl-CoA hydratase is then oxidized by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.orgontosight.ai This reaction converts the hydroxyl group at the beta-carbon into a keto group, yielding 3-ketooctanoyl-CoA. In this step, nicotinamide (B372718) adenine dinucleotide (NAD+) is reduced to NADH, which provides more electrons for ATP synthesis in the electron transport chain. libretexts.org

The final step of the beta-oxidation cycle is the thiolytic cleavage of 3-ketooctanoyl-CoA by the enzyme beta-ketothiolase. ontosight.ai This reaction uses a molecule of free coenzyme A to break the bond between the alpha and beta carbons, releasing a two-carbon unit of acetyl-CoA and a six-carbon acyl-CoA, hexanoyl-CoA. reactome.orgontosight.ai The acetyl-CoA can then enter the citric acid cycle to generate further ATP, while the hexanoyl-CoA re-enters the beta-oxidation spiral for further shortening. wikipedia.orgontosight.ai This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA. ontosight.ai

Mitochondrial Beta-Oxidation of Octanoyl-CoA
Starting Substrate Octanoyl-CoA
Enzyme 1 Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Product 1 trans-2-Octenoyl-CoA, FADH2
Enzyme 2 Enoyl-CoA Hydratase
Product 2 L-3-Hydroxyoctanoyl-CoA
Enzyme 3 3-Hydroxyacyl-CoA Dehydrogenase
Product 3 3-Ketooctanoyl-CoA, NADH
Enzyme 4 Beta-Ketothiolase
Final Products Acetyl-CoA, Hexanoyl-CoA

Peroxisomes are cellular organelles that also carry out beta-oxidation, but with some key differences from the mitochondrial pathway. wikipedia.org Peroxisomal beta-oxidation is particularly important for fatty acids that are too long to be efficiently handled by the mitochondria. wikipedia.orgreactome.org

Peroxisomes are the primary site for the initial breakdown of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. wikipedia.orgreactome.org The enzymes in peroxisomes are distinct from their mitochondrial counterparts. The first step is catalyzed by an acyl-CoA oxidase, which, unlike the mitochondrial dehydrogenase, transfers electrons directly to oxygen to produce hydrogen peroxide (H2O2). aocs.org This H2O2 is then detoxified to water by catalase within the peroxisome. youtube.com

The subsequent steps of hydration and dehydrogenation in peroxisomes are carried out by a multifunctional enzyme. nih.gov Peroxisomal beta-oxidation proceeds until the fatty acid chain is shortened to a medium-chain length, typically octanoyl-CoA. wikipedia.orgwikipedia.org At this point, the octanoyl-CoA is transported to the mitochondria for complete oxidation to acetyl-CoA. wikipedia.org Therefore, octanoyl-CoA serves as a key shuttle molecule, linking the peroxisomal and mitochondrial beta-oxidation pathways. nih.gov

Peroxisomal vs. Mitochondrial Beta-Oxidation
Location Mitochondria, Peroxisomes
Primary Substrates Mitochondria: Short, medium, and long-chain fatty acids. Peroxisomes: Very-long-chain fatty acids, branched fatty acids.
First Enzyme Mitochondria: Acyl-CoA Dehydrogenase (produces FADH2). Peroxisomes: Acyl-CoA Oxidase (produces H2O2).
End Products of Initial Cycles Mitochondria: Acetyl-CoA and a shortened acyl-CoA. Peroxisomes: Acetyl-CoA and a medium-chain acyl-CoA (e.g., octanoyl-CoA) which is then sent to the mitochondria.
Energy Production Mitochondria: Directly coupled to ATP synthesis via the electron transport chain. Peroxisomes: Not directly coupled to ATP synthesis; the initial energy from FADH2 is lost as heat.

Peroxisomal Beta-Oxidation Pathways

Role of Peroxisomal Acyl-CoA Oxidase (ACOX1)

Peroxisomes, cellular organelles, are involved in the initial stages of breaking down very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some other molecules. wikipedia.orgyoutube.com The first and rate-limiting step in peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidase 1 (ACOX1). ontosight.ainih.govnih.gov This enzyme facilitates the desaturation of acyl-CoAs, including longer-chain precursors of octanoyl-CoA, into 2-trans-enoyl-CoAs. ontosight.aiwikipedia.org Through a series of subsequent enzymatic reactions within the peroxisome, the fatty acid chain is shortened. nih.govnih.gov This process ultimately yields acetyl-CoA and a shortened acyl-CoA, such as octanoyl-CoA. nih.govwikipedia.org Unlike its mitochondrial counterpart, peroxisomal beta-oxidation is not directly coupled to ATP synthesis. wikipedia.org

ACOX1's role extends beyond simple fatty acid breakdown; it is also implicated in inflammatory responses and the metabolism of reactive oxygen species. nih.gov In some inflammatory conditions, ACOX1 activity can be reduced, and certain substances, like argan oil, have been shown to preserve its function. nih.gov

Subsequent Transfer of Octanoyl-CoA to Mitochondria for Further Processing

Peroxisomal beta-oxidation is an incomplete process, ceasing once the fatty acid chain has been shortened to a medium-chain length, typically octanoyl-CoA. nih.govwikipedia.org For complete oxidation and maximal energy extraction, this octanoyl-CoA must be transported to the mitochondria. wikipedia.orgwikipedia.org

The transfer of octanoyl-CoA from the peroxisome to the mitochondrion is a critical step. One key enzyme in this process is carnitine O-octanoyltransferase (CROT), which is involved in the transport of medium- and long-chain acyl-CoAs out of peroxisomes. nih.gov CROT catalyzes the conversion of octanoyl-CoA to octanoylcarnitine (B1202733). nih.govnih.gov This octanoylcarnitine can then be transported across the mitochondrial membranes. nih.gov Once inside the mitochondrial matrix, the process is reversed, and octanoyl-CoA is reformed, ready to enter the mitochondrial beta-oxidation pathway. nih.govfiveable.meyoutube.com This transport mechanism is part of the broader carnitine shuttle system, which is essential for moving fatty acids into the mitochondria for energy production. fiveable.meyoutube.commhmedical.com

Involvement in Lipid Metabolism and Synthesis

Beyond its role in catabolism, octanoyl-CoA is also a key participant in anabolic processes, particularly in the synthesis and modification of lipids.

Acyl Group Carrier Function

As an acyl-CoA, octanoyl-CoA functions as an activated form of octanoic acid, essentially carrying the eight-carbon acyl group in a high-energy thioester bond. ymdb.ca This activation is a prerequisite for its participation in various metabolic reactions. ontosight.ai Long-chain acyl-CoAs, including octanoyl-CoA, are substrates for the synthesis of complex lipids such as phospholipids, triacylglycerols, and cholesterol esters. nih.govnih.gov The enzyme LipB, for instance, utilizes the octanoyl moiety from octanoyl-acyl carrier protein (ACP), a related molecule, to synthesize lipoic acid, a vital cofactor for several enzymatic reactions. nih.gov

The availability and partitioning of different acyl-CoA species, including octanoyl-CoA, are tightly regulated within the cell, influencing whether fatty acids are directed towards energy production or lipid synthesis. nih.gov

Fatty Acid Chain Elongation Processes

Octanoyl-CoA can serve as a building block in the synthesis of longer fatty acid chains. This process, known as fatty acid elongation, involves the sequential addition of two-carbon units. libretexts.org In engineered systems, the enzyme FabF* has been shown to be specific for the production of octanoyl-ACP, a precursor to octanoyl-CoA, thereby increasing the cellular pool of C8 acyl groups. nih.gov While mitochondrial fatty acid elongation can utilize acetyl-CoA directly, the microsomal system, responsible for synthesizing very long-chain fatty acids, uses malonyl-CoA as the two-carbon donor in a process that can elongate primer molecules like octanoyl-CoA. nih.govreactome.org

Contribution to Cellular Energy Production

The primary catabolic fate of octanoyl-CoA is its complete oxidation within the mitochondria to generate ATP, the main energy currency of the cell. ontosight.ainih.govnih.gov Once inside the mitochondrial matrix, octanoyl-CoA enters the beta-oxidation spiral. wikipedia.orgnih.gov This pathway consists of a repeating sequence of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolysis. wikipedia.orgontosight.aiontosight.ai

In the first step of mitochondrial beta-oxidation for medium-chain fatty acids, the enzyme medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the dehydrogenation of octanoyl-CoA. nih.govwikipedia.org Each round of beta-oxidation shortens the acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. wikipedia.org The acetyl-CoA then enters the citric acid cycle, leading to the production of more NADH and FADH₂. wikipedia.orgnih.gov Finally, the NADH and FADH₂ molecules donate their electrons to the electron transport chain, driving the synthesis of large amounts of ATP. wikipedia.org

Deficiencies in the MCAD enzyme lead to a condition known as MCAD deficiency, a common inherited disorder of fatty acid oxidation. nih.govwikipedia.orgmedlineplus.govnih.govmayoclinic.org In this disorder, the body is unable to properly break down medium-chain fatty acids like octanoyl-CoA for energy, which can lead to serious health consequences, particularly during periods of fasting. wikipedia.orgmedlineplus.govmayoclinic.org

Intersections with Other Metabolic Systems

The metabolism of octanoyl-CoA is not an isolated pathway but is intricately connected with other major metabolic systems in the cell. The acetyl-CoA produced from the beta-oxidation of octanoyl-CoA is a central metabolic hub. nih.gov It can enter the citric acid cycle for energy production, or it can be used as a precursor for the synthesis of other important molecules. lumenlearning.com

For instance, in the liver, during periods of prolonged fasting when glucose is scarce, the acetyl-CoA generated from fatty acid oxidation, including from octanoyl-CoA, is used to synthesize ketone bodies. nih.gov These ketone bodies can then be used as an alternative fuel source by other tissues, such as the brain. nih.gov Furthermore, acetyl-CoA is the starting point for the synthesis of cholesterol. lumenlearning.com

The breakdown and synthesis of carbohydrates and proteins also connect with the pathways involving octanoyl-CoA. For example, amino acids can be broken down into intermediates that enter the citric acid cycle or are converted to acetyl-CoA. lumenlearning.com This interconnectedness allows the cell to adapt to different nutritional states and energy demands, shunting metabolic intermediates between pathways as needed. lumenlearning.com

Carbohydrate and Protein Metabolism Linkages

Octanoyl-CoA serves as a regulatory link between fatty acid, carbohydrate, and protein metabolism. Its accumulation, often a signal of high fatty acid oxidation, can influence the flux of other metabolic pathways.

One direct link to carbohydrate metabolism is the inhibition of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. nih.gov Studies have shown that fatty acyl-CoAs, including octanoyl-CoA, can directly inhibit PFK-1 activity. nih.gov The inhibitory concentration (IC50) for octanoyl-CoA on PFK-1 is approximately 7 µM. nih.govresearchgate.net This inhibition slows down the rate of glycolysis, thereby coordinating carbohydrate breakdown with the availability of energy from fatty acids.

The link to protein metabolism is highlighted by the inhibition of glutamate dehydrogenase (GDH) by octanoyl-CoA. nih.gov GDH is a crucial enzyme in amino acid metabolism, catalyzing the reversible conversion of glutamate to α-ketoglutarate, a TCA cycle intermediate. nih.gov The inhibition of GDH by octanoyl-CoA demonstrates a point of cross-talk between fatty acid and amino acid catabolism. researchgate.net

Tricarboxylic Acid (TCA) Cycle Integration

Octanoyl-CoA directly integrates with the TCA cycle through the regulation of citrate (B86180) synthase, the enzyme that catalyzes the first committed step of the cycle: the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.org Octanoyl-CoA acts as an inhibitor of citrate synthase. sigmaaldrich.com This inhibition is a form of feedback regulation, where an abundance of products from fatty acid oxidation (in the form of acyl-CoAs) slows down the entry of acetyl-CoA into the TCA cycle. wikipedia.org This ensures that the rate of the TCA cycle is matched with the cell's energy demands and substrate availability. The inhibition of citrate synthase by various fatty acyl-CoAs has been well-documented, supporting a physiological role for these molecules as negative effectors of the enzyme. nih.gov

Enzymatic Interactions and Kinetics of Octanoyl Coenzyme a

Substrate Specificity and Affinity Studies

The interaction of octanoyl-CoA with enzymes is governed by the specific recognition of its acyl chain length and the coenzyme A moiety. Different enzymes exhibit varying degrees of specificity and affinity for octanoyl-CoA, which dictates its metabolic fate.

Studies on Nudix hydrolases, which cleave CoA and its thioesters, provide insight into substrate specificity. The peroxisomal enzyme NUDT7, for instance, readily hydrolyzes a range of acyl-CoAs with chain lengths from 2 to 14 carbons. nih.gov Its specific activity against octanoyl-CoA is approximately 1.5 to 2 times higher than against free CoA. nih.gov Similarly, the mitochondrial Nudix hydrolase NUDT19 shows high activity with octanoyl-CoA but is nearly inactive against acetyl-CoA. nih.gov

In contrast, some enzymes have a broader substrate range. The acyl-CoA synthetase from Pseudomonas fragi demonstrates wide specificity, efficiently synthesizing octanoyl-CoA from octanoate (B1194180), ATP, and CoA. The table below summarizes the substrate specificity of various enzymes for octanoyl-CoA.

EnzymeOrganism/LocationSubstrate Specificity for Octanoyl-CoAResearch Finding
NUDT7 Human PeroxisomesHighSpecific activity is 1.5 to 2 times higher compared to free CoA. nih.gov
NUDT19 Human MitochondriaHighExhibits high activity against medium-chain acyl-CoAs like octanoyl-CoA but is almost inactive against acetyl-CoA. nih.gov
Acyl-CoA Synthetase Pseudomonas fragiBroadDemonstrates broad substrate specificity, enabling the synthesis of octanoyl-CoA.
Medium-chain acyl-CoA dehydrogenase (MCAD) Pig KidneySpecificActs on acyl-CoAs with chain lengths from 4 to 12 carbons, with octanoyl-CoA being a primary substrate. nih.govcaymanchem.com
Citrate (B86180) Synthase Pig HeartInhibited byOctanoyl-CoA acts as an inhibitor of this enzyme. caymanchem.com

Enzyme Reaction Mechanisms

The conversion of octanoyl-CoA through various metabolic pathways involves several distinct enzymatic reaction mechanisms. These include its synthesis, degradation via beta-oxidation, and other modifications.

The synthesis of octanoyl-CoA from octanoate is catalyzed by acyl-CoA synthetases. ontosight.ai A detailed product-inhibition kinetics study of mitochondrial octanoyl-coenzyme A synthetase from ox liver provided evidence for a Bi Uni Uni Bi Ping Pong mechanism. nih.gov This complex mechanism describes the specific order of substrate binding and product release. The sequence is as follows:

Coenzyme A (CoA) binds to the enzyme.

Octanoate binds to the enzyme-CoA complex.

The first product, octanoyl-CoA, is released.

ATP binds to the enzyme.

The second product, pyrophosphate (PPi), is released.

The final product, AMP, is released, returning the enzyme to its initial state. nih.gov

This study also suggested that CoA can act as an allosteric activator, with more than one molecule of CoA potentially binding to the enzyme. nih.gov

Once formed, octanoyl-CoA enters the mitochondrial beta-oxidation spiral, a cyclical series of four reactions. ontosight.ai The first two steps involve dehydrogenation and hydration.

Dehydrogenation: The first reaction is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). This enzyme introduces a double bond between the alpha (C2) and beta (C3) carbons of the octanoyl chain, yielding trans-Δ²-enoyl-CoA (in this case, trans-2-octenoyl-CoA). nih.gov This reaction is a key step and defects in MCAD can lead to serious metabolic disorders. ontosight.ai

Hydration: The subsequent step is catalyzed by enoyl-CoA hydratase. This enzyme adds a molecule of water across the newly formed double bond of trans-2-octenoyl-CoA. drugbank.com This hydration results in the formation of L-3-hydroxyoctanoyl-CoA. drugbank.com Enoyl-CoA hydratase has high specificity for trans-2-enoyl-CoA substrates of short and medium chain lengths. drugbank.com

The final step of the beta-oxidation cycle is thiolytic cleavage, catalyzed by the enzyme beta-ketoacyl-CoA thiolase (also known as thiolase). umaryland.eduutah.edu Before this can occur, the L-3-hydroxyoctanoyl-CoA produced during hydration must undergo a second dehydrogenation to form 3-ketooctanoyl-CoA. The thiolase then catalyzes the cleavage of 3-ketooctanoyl-CoA by attacking it with a free CoA molecule. utah.edu This reaction breaks the bond between the alpha and beta carbons, releasing a two-carbon unit as acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter (hexanoyl-CoA). ontosight.aiutah.edu This shortened acyl-CoA can then re-enter the beta-oxidation spiral for further degradation. utah.edu

Key Enzymes Interacting with Octanoyl Coenzyme A

A variety of enzymes utilize octanoyl-CoA as a substrate, inhibitor, or regulator, highlighting its central role in metabolism.

Acyl-CoA Synthetases (ACS) are a family of enzymes responsible for activating fatty acids by converting them into their respective acyl-CoA thioesters. nih.gov This activation is a prerequisite for their involvement in most metabolic pathways. nih.gov Mitochondrial octanoyl-CoA synthetase is a key example, specifically activating octanoic acid to octanoyl-CoA. nih.gov These enzymes catalyze a two-step reaction involving the formation of an acyl-adenylate intermediate. nih.govymdb.ca

Acyl-CoA Dehydrogenases (e.g., MCAD, VLCAD)

Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the initial and often rate-limiting step in the β-oxidation of fatty acids. The substrate specificity of these enzymes is dependent on the length of the fatty acyl chain.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is highly efficient in catalyzing the dehydrogenation of medium-chain fatty acyl-CoAs, with octanoyl-CoA being one of its most effective physiological substrates. The reaction involves the FAD-dependent oxidation of octanoyl-CoA to trans-2-octenoyl-CoA. Kinetic studies have revealed the efficiency of this interaction. The reaction of MCAD with octanoyl-CoA is characterized by a biphasic process with rapid initial binding followed by a slower catalytic step. uniprot.org

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , in contrast, exhibits a preference for long-chain and very-long-chain fatty acyl-CoAs and shows minimal activity with substrates having chain lengths shorter than twelve carbons. nih.gov The structural basis for this specificity lies in the architecture of the substrate-binding cavity. The binding cavity of VLCAD is significantly deeper (24 Å) compared to that of MCAD (12 Å), allowing it to accommodate longer acyl chains. nih.govnih.gov Furthermore, a key serine residue (Ser-166 in MCAD) that forms a hydrogen bond with the 3'-phosphate of the CoA moiety of octanoyl-CoA is absent in a comparable position in VLCAD, which has a wider opening to its substrate-binding cavity. nih.gov This structural difference contributes to VLCAD's low affinity and activity towards octanoyl-CoA.

EnzymeSubstrateKinetic ParametersReference
MCADOctanoyl-CoAFast relaxation rate constant (1/τ1): 319.7 ± 33.5 s⁻¹; Slow relaxation rate constant (1/τ2): 28.8 ± 12.5 s⁻¹ (at 5°C) uniprot.org
VLCADOctanoyl-CoALittle to no activity nih.gov

Enoyl-CoA Hydratases and Isomerases (e.g., Enoyl-CoA Hydratase, ECI1, hmEci)

Enoyl-CoA hydratases and isomerases are essential enzymes in the β-oxidation pathway, responsible for processing the unsaturated acyl-CoA intermediates generated by ACADs.

Enoyl-CoA Isomerase 1 (ECI1) is a key mitochondrial enzyme that catalyzes the conversion of cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA, a necessary step for the oxidation of unsaturated fatty acids with double bonds at odd-numbered positions. nih.govgenecards.org ECI1 can isomerize a range of enoyl-CoA species, and its catalytic efficiency is not significantly affected by the length of the fatty acyl chain. uniprot.org For rat ECI1, the K_m for (3Z)-octenoyl-CoA is 190 µM and for (3E)-octenoyl-CoA is 150 µM. uniprot.org The enzyme is also capable of isomerizing (3Z)-octenoyl-CoA to (2E)-octenoyl-CoA. uniprot.orguniprot.org

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
(R)-specific Enoyl-CoA Hydratase (A. caviae)2-Octenoyl-CoA41152
Rat ECI1(3Z)-Octenoyl-CoA190- uniprot.org
Rat ECI1(3E)-Octenoyl-CoA150- uniprot.org

Acyl-CoA Thioesterases (e.g., ACOT9, TesB, Eht1)

Acyl-CoA thioesterases (ACOTs) are a group of enzymes that hydrolyze acyl-CoA esters to free fatty acids and coenzyme A, playing a role in regulating the intracellular levels of these molecules.

Acyl-CoA Thioesterase 9 (ACOT9) is a mitochondrial enzyme with a broad substrate specificity, showing activity towards short-, medium-, and long-chain saturated acyl-CoAs.

Ethanol O-acyltransferase (Eht1) from the yeast Saccharomyces cerevisiae is an acyl-CoA:ethanol acyltransferase that also exhibits thioesterase activity. Interestingly, Eht1 is optimally active with octanoyl-CoA as a substrate. nih.gov

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
Eht1 (S. cerevisiae)Octanoyl-CoA1.9 ± 0.60.28 ± 0.02 nih.gov

Acyltransferases (e.g., Ghrelin O-acyltransferase (GOAT), Carnitine O-octanoyltransferase (CROT))

Acyltransferases are enzymes that catalyze the transfer of an acyl group from a donor molecule, such as octanoyl-CoA, to an acceptor molecule.

Ghrelin O-acyltransferase (GOAT) is a unique membrane-bound O-acyltransferase that is responsible for the acylation of the peptide hormone ghrelin. This post-translational modification, which involves the transfer of an octanoyl group from octanoyl-CoA to a serine residue on proghrelin, is essential for ghrelin's biological activity. GOAT exhibits a strong preference for octanoyl-CoA as its acyl donor.

Carnitine O-octanoyltransferase (CROT) is a peroxisomal enzyme that catalyzes the reversible transfer of an octanoyl group from octanoyl-CoA to L-carnitine, forming octanoylcarnitine (B1202733) and coenzyme A. genecards.orguniprot.orgwikipedia.org This reaction is crucial for the transport of medium-chain fatty acids from the peroxisomes to the mitochondria for complete oxidation. genecards.org CROT has optimal activity with acyl-CoAs that have a chain length of C6 to C8. nih.gov While it is a key enzyme in the metabolism of octanoyl-CoA, specific kinetic constants such as K_m and k_cat are not consistently reported. The enzyme is known to be inhibited by malonyl-CoA. wikipedia.org

EnzymeFunctionSubstrate SpecificityReference
Ghrelin O-acyltransferase (GOAT)Acylation of ghrelinStrong preference for octanoyl-CoA
Carnitine O-octanoyltransferase (CROT)Transport of medium-chain fatty acidsOptimal activity with C6-C8 acyl-CoAs nih.gov

Fatty Acid Synthase (FAS) Complexes

While cytosolic fatty acid synthase (FAS) is primarily involved in the de novo synthesis of long-chain fatty acids, the mitochondrial fatty acid synthesis (mtFAS) pathway plays a distinct role. The mtFAS system is responsible for producing the octanoyl group necessary for the synthesis of lipoic acid, an essential cofactor for several mitochondrial dehydrogenase complexes.

Structural studies of murine FAS have provided a glimpse into its interaction with octanoyl moieties. A crystal structure of the condensing part of murine FAS revealed octanoyl groups covalently bound to both the malonyl-/acetyltransferase (MAT) domain and the β-ketoacyl synthase (KS) domain. This finding offers significant insight into the mechanism of substrate binding and processing within the FAS complex.

Regulatory Roles and Mechanisms of Octanoyl Coenzyme a

Allosteric Modulation of Enzyme Activity

Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, allowing cells to respond rapidly to changes in metabolite concentrations. Octanoyl-CoA, as a product of fatty acid oxidation, serves as an allosteric effector for several key enzymes, thereby modulating their activity to maintain metabolic homeostasis.

Citrate (B86180) synthase (CS) is a pace-making enzyme in the citric acid cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.orglibretexts.org The activity of citrate synthase is subject to allosteric regulation by various molecules, including long-chain acyl-CoA esters. Fatty acyl-CoAs, such as oleoyl-CoA, have been shown to be potent inhibitors of citrate synthase. nih.gov This inhibition is not merely a result of the detergent properties of these molecules but involves a specific interaction with the enzyme. nih.gov The inhibition of citrate synthase by acyl-CoAs like octanoyl-CoA is a crucial feedback mechanism. When fatty acid oxidation is high, the resulting accumulation of acyl-CoAs signals a state of energy abundance, leading to the down-regulation of the citric acid cycle at this key entry point. This helps to prevent an excessive influx of acetyl-CoA into the cycle when ATP levels are sufficient. The inhibitory effect is competitive with respect to acetyl-CoA and noncompetitive with oxaloacetate. wikipedia.org

Glutamate (B1630785) dehydrogenase (GDH) plays a critical role in amino acid and energy metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. nih.govutmb.edu In animals, GDH activity is tightly controlled by a complex array of allosteric effectors. nih.govnih.gov Among the known inhibitors are long-chain fatty acyl-CoAs, such as palmitoyl-CoA. nih.govnih.govbmbreports.org This inhibition is significant as it links fatty acid metabolism with amino acid catabolism. When levels of fatty acyl-CoAs are high, indicating ample supply of fuel from fat breakdown, the inhibition of GDH reduces the entry of amino acid-derived carbon into the Krebs cycle. nih.govresearchgate.net This regulatory action helps to coordinate the utilization of different energy sources within the cell. The allosteric inhibition of GDH by palmitoyl-CoA has been shown to be a primitive form of regulation for this enzyme. bmbreports.org

Post-Translational Protein Acylation

Post-translational modifications (PTMs) are essential for expanding the functional diversity of the proteome. Acylation, the addition of an acyl group to a protein, is a widespread PTM that can occur both enzymatically and non-enzymatically. Octanoyl-CoA serves as a donor for a specific and crucial type of protein acylation.

One of the most well-characterized examples of enzymatic acylation involving an eight-carbon fatty acid is the octanoylation of ghrelin. nih.govnih.gov Ghrelin is a peptide hormone that plays a primary role in stimulating appetite and regulating energy balance. nih.govnih.gov For ghrelin to become active and bind to its receptor, the growth hormone secretagogue receptor (GHS-R1a), it must undergo a unique post-translational modification: the attachment of an n-octanoyl group to its third serine residue (Ser3). nih.govnih.govoup.com This modification is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family. nih.govnih.govwikipedia.org GOAT specifically utilizes octanoyl-CoA as the acyl donor for this reaction. pnas.org The ghrelin/GOAT system is notable for its specificity, as ghrelin is the only known substrate for GOAT in the human proteome. nih.govnih.gov This enzymatic process highlights a critical role for octanoyl-CoA in endocrine signaling and metabolic regulation.

Table 1: Enzymatic Acylation of Ghrelin by GOAT

Feature Description
Enzyme Ghrelin O-acyltransferase (GOAT), also known as MBOAT4. wikipedia.org
Substrate Proghrelin. pnas.org
Acyl Donor Octanoyl-CoA. pnas.org
Modification Addition of an n-octanoyl group to the hydroxyl group of Serine 3. oup.comwikipedia.org
Product Acylated ghrelin (active form).

| Biological Role | Stimulates appetite, regulates growth hormone release, and influences energy homeostasis. nih.govnih.govpnas.org |

In addition to enzyme-catalyzed modifications, proteins can undergo non-enzymatic acylation. This occurs when reactive metabolites, such as acyl-CoA thioesters, directly modify nucleophilic amino acid residues like lysine (B10760008). researchgate.netresearchgate.net The high-energy thioester bond in acyl-CoAs makes them susceptible to nucleophilic attack by the ε-amino group of lysine residues, resulting in a stable amide linkage. researchgate.net This process is influenced by the intracellular concentration of the acyl-CoA and the local environment of the protein, including the pKa of the lysine residue. researchgate.net While much of the research on non-enzymatic acylation has focused on acetyl-CoA and succinyl-CoA, the underlying chemical principles apply to other acyl-CoAs, including octanoyl-CoA. nih.govnih.gov Non-enzymatic octanoylation can potentially alter the structure and function of a wide range of proteins, particularly within mitochondria where the concentration of fatty acid-derived acyl-CoAs can be high. researchgate.net This form of modification is increasingly recognized as a significant regulatory mechanism that links the metabolic state of the cell directly to protein function. nih.govwustl.edu

Regulation of Gene Expression (e.g., FadR transcription factor)

In bacteria such as Escherichia coli, the transcription factor FadR plays a dual role in regulating fatty acid metabolism. It acts as a repressor of the genes involved in fatty acid degradation (the fad regulon) and as an activator of the genes required for unsaturated fatty acid biosynthesis (fabA and fabB). nih.govasm.orguniprot.orgwikipedia.org The activity of FadR is allosterically regulated by long-chain acyl-CoA molecules. uniprot.orgwikipedia.org When long-chain acyl-CoAs, which are indicative of fatty acid availability, bind to the C-terminal domain of FadR, it induces a conformational change in the protein. nih.govwikipedia.org This change reduces the affinity of FadR for its DNA binding sites, leading to the de-repression of the fad genes and a cessation of activation of the fab genes. nih.gov Although the primary effectors are long-chain acyl-CoAs, studies have shown that octanoyl-CoA can also interact with FadR, albeit with weaker binding compared to longer-chain counterparts. nih.gov This interaction suggests that even medium-chain acyl-CoAs like octanoyl-CoA can participate in the fine-tuning of gene expression related to fatty acid metabolism in bacteria. nih.govnih.gov

| Outcome of Regulation | Coordinates the switch between fatty acid synthesis and degradation based on the availability of fatty acids. wikipedia.org |

Modulation of Subcellular Acyl-CoA Pools (e.g., Nudix hydrolases)

The concentration and availability of octanoyl-CoA within different cellular compartments are tightly regulated, in part, by a family of enzymes known as Nudix (Nucleoside diphosphate (B83284) linked to some moiety X) hydrolases. These enzymes play a crucial role in maintaining coenzyme A (CoA) and acyl-CoA homeostasis by catalyzing the hydrolysis of the pyrophosphate bond within these molecules. nih.govresearchgate.net This action effectively terminates the metabolic activity of the acyl-CoA and contributes to the regulation of metabolic pathways. tudublin.ie

Several Nudix hydrolases have been identified that exhibit activity towards octanoyl-CoA, with varying substrate specificities and kinetic parameters. These enzymes are often localized to specific organelles, such as peroxisomes and mitochondria, highlighting their role in compartmentalized metabolic regulation. nih.govuniprot.orguniprot.org

Detailed Research Findings

Research has identified several key Nudix hydrolases involved in the metabolism of octanoyl-CoA:

NUDT7: This peroxisomal enzyme is highly expressed in the liver and demonstrates a preference for medium-chain acyl-CoAs. tudublin.ieuniprot.orgnih.gov Studies have shown that NUDT7 efficiently hydrolyzes octanoyl-CoA. uniprot.org The expression of Nudt7 itself is subject to regulation; for instance, it is downregulated by peroxisome proliferator-activated receptor alpha (PPARα) ligands. nih.gov Deletion of the Nudt7 gene in mice leads to alterations in the hepatic acyl-CoA pool, particularly an accumulation of medium-chain dicarboxylic acyl-CoAs under a high-fat diet, underscoring its role in regulating the levels of these specific metabolites. nih.gov

NUDT8: Located in the mitochondria, NUDT8 is a novel CoA diphosphohydrolase with broad substrate specificity for acyl-CoAs. nih.gov It exhibits high activity towards free CoA, hexanoyl-CoA, and octanoyl-CoA, while showing lower activity for acetyl-CoA. nih.govsapient.bio This suggests a role for NUDT8 in regulating the mitochondrial pool of medium-chain acyl-CoAs. nih.gov

NUDT19: This Nudix hydrolase is predominantly found in the kidneys and, like NUDT7, resides in peroxisomes. nih.govgenecards.org It hydrolyzes a range of CoA esters, with a notable activity towards medium and long-chain fatty acyl-CoAs. nih.govuniprot.orguniprot.org Interestingly, NUDT19 shows little to no activity against acetyl-CoA, distinguishing its substrate preference from that of NUDT7. nih.gov The differential expression and distinct biochemical properties of NUDT7 and NUDT19 suggest they have tissue-specific roles in regulating CoA and acyl-CoA homeostasis. nih.gov

Interactive Data Table: Kinetic Parameters of Nudix Hydrolases with Acyl-CoA Substrates

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Organism
NUDT7 (Mouse) CoA2403.815,833Mus musculus
NUDT8 (Mouse) Free CoA150--Mus musculus
Acetyl-CoA707--Mus musculus
Hexanoyl-CoA---Mus musculus
Octanoyl-CoA---Mus musculus
NUDT19 (Mouse) Free CoA300 ± 40284 ± 12 (min-1)15,778Mus musculus
AtNUDX15 (Arabidopsis) CoA118.7 ± 3.4--Arabidopsis thaliana

Data sourced from multiple studies and may have been determined under varying experimental conditions. nih.govnih.govuniprot.orgnih.gov The table is intended to be illustrative of the comparative kinetics.

Cellular Compartmentalization and Physiological Function

Mitochondrial Function and Energetics

The mitochondrion is a central hub for energy metabolism, and octanoyl-CoA plays a multifaceted role in its bioenergetic processes.

Mitochondria possess their own fatty acid synthesis (FAS) pathway, distinct from the primary cytosolic pathway. nih.gov The mitochondrial FAS (mtFAS) pathway is crucial for producing octanoyl-ACP, which serves as the precursor for lipoic acid synthesis. researchgate.net This pathway utilizes acetyl-CoA, which can be derived from sources like pyruvate (B1213749), to build fatty acid chains. nih.gov The generation of octanoyl-ACP is a key step, and the kinetic properties of the enzymes involved may facilitate its accumulation for subsequent use in lipoic acid production. nih.gov

Lipoic acid is an essential cofactor for several key mitochondrial enzyme complexes, including the pyruvate dehydrogenase (PDH) complex, α-ketoglutarate dehydrogenase (KGDH), and the glycine (B1666218) cleavage system (GCS). nih.govoregonstate.edumsu.edu The synthesis of lipoic acid begins with the octanoyl moiety from octanoyl-ACP, a product of mtFAS. researchgate.net This octanoyl group is transferred to a conserved lysine (B10760008) residue on specific proteins, a reaction catalyzed by lipoyl(octanoyl) transferase. oregonstate.edu Subsequently, lipoic acid synthase inserts two sulfur atoms into the octanoyl chain to form the functional lipoic acid cofactor. nih.govoregonstate.edunih.gov This process underscores the indispensable role of octanoyl-CoA's precursor, octanoyl-ACP, in maintaining the function of critical mitochondrial dehydrogenases. researchgate.netmsu.edu

Octanoyl-CoA is a substrate for mitochondrial β-oxidation, a major pathway for cellular energy production. nih.gov It enters the β-oxidation spiral via the medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov Studies on isolated mitochondria have shown that the oxidation of octanoyl-carnitine, which is converted to octanoyl-CoA within the mitochondrial matrix, stimulates mitochondrial respiration. nih.gov The rate of oxidation and its effect on respiratory parameters can vary between different tissues, such as the heart and liver. nih.gov For instance, heart and skeletal muscle mitochondria exhibit significantly higher oxidative rates for octanoylcarnitine (B1202733) compared to liver mitochondria. nih.gov

Peroxisomal Function in Very-Long-Chain Fatty Acid Metabolism

Peroxisomes are organelles that, among other functions, are responsible for the β-oxidation of very-long-chain fatty acids (VLCFAs). nih.govmsdmanuals.com This process shortens the long fatty acid chains, and octanoyl-CoA is a key endpoint of this pathway. wikipedia.org The shortened acyl-CoAs, including octanoyl-CoA, are then transported to the mitochondria for complete oxidation to acetyl-CoA. wikipedia.org In certain metabolic disorders where mitochondrial fatty acid oxidation is impaired, the role of peroxisomal oxidation becomes more significant. nih.gov For example, in carnitine palmitoyltransferase 2 (CPT2) deficiency, peroxisomes can metabolize long-chain fatty acids like palmitic acid, leading to the production of shorter-chain acylcarnitines, which can include derivatives of octanoyl-CoA. nih.gov

Cytosolic Intermediary Roles

In the cytosol, coenzyme A (CoA) and its thioesters, including octanoyl-CoA, are involved in various metabolic reactions. nih.gov Cytosolic acyl-CoA synthetases can activate fatty acids, including octanoic acid, to their corresponding CoA esters. nih.gov While long-chain acyl-CoAs are the primary players in cytosolic fatty acid metabolism, medium-chain acyl-CoAs like octanoyl-CoA can also be present. The balance between the synthesis of acyl-CoAs by synthetases and their hydrolysis by acyl-CoA thioesterases is crucial for regulating the intracellular pool of these molecules and directing fatty acids towards either anabolic or catabolic pathways. nih.govmdpi.com

Tissue-Specific Metabolic Contributions (e.g., liver, muscle)

The metabolism of octanoyl-CoA exhibits significant tissue-specific differences, particularly between the liver and muscle. nih.gov The liver has a unique capacity to activate free octanoate (B1194180) to octanoyl-CoA directly within the mitochondria, a function attributed to the high expression of mitochondrial medium-chain acyl-CoA synthetases (ACSMs). nih.gov In contrast, heart and skeletal muscle mitochondria lack this high level of ACSM expression and are therefore unable to efficiently oxidize free octanoate. nih.gov

However, both liver and muscle mitochondria can oxidize octanoylcarnitine, which is formed from octanoyl-CoA. nih.gov Notably, the heart and skeletal muscle show a much greater capacity for oxidizing octanoylcarnitine compared to the liver. nih.gov This suggests that while the liver is the primary site for activating dietary free octanoate, muscle tissues are highly efficient at utilizing octanoyl-carnitine for energy production. nih.gov This tissue-specific division of labor has important implications for understanding the metabolic effects of medium-chain fatty acids.

Advanced Research Methodologies and Techniques

Quantitative Analysis of Octanoyl Coenzyme A in Biological Matrices

The quantification of octanoyl coenzyme A and other acyl-CoAs in biological samples presents analytical challenges due to their low abundance, inherent instability, and the complexity of the biological matrix. To address these challenges, several advanced methodologies have been developed and refined.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of octanoyl coenzyme A. researchgate.net This platform offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex mixtures such as cell and tissue extracts. The general workflow involves extraction of acyl-CoAs from the biological sample, separation via liquid chromatography, and detection by a mass spectrometer.

Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a smaller amount of aqueous solvent. This method is particularly well-suited for the separation of polar compounds like octanoyl coenzyme A. In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk mobile phase. More polar analytes, like short- and medium-chain acyl-CoAs, are more strongly retained. This technique provides an alternative selectivity to the more common reversed-phase chromatography.

A key advantage of HILIC in the context of LC-MS/MS is the high organic content of the mobile phase, which facilitates efficient spray ionization in the mass spectrometer's source, often leading to enhanced sensitivity. For the analysis of a range of acyl-CoAs, a method harmonizing HILIC and reversed-phase chromatography in series has been developed to quantify species from C2 to C20 with high reliability and sensitivity. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion of the target analyte (in this case, the molecular ion of octanoyl coenzyme A). This precursor ion is then fragmented in the collision cell, and the third quadrupole is set to monitor for a specific fragment ion. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interferences from other compounds in the matrix.

For acyl-CoAs, a common fragmentation pathway involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the molecule. By monitoring these specific transitions, MRM allows for the simultaneous quantification of multiple acyl-CoA species in a single chromatographic run with high precision and accuracy.

Table 1: Example of MRM Transitions for Acyl-CoA Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA810.1303.135
Butyryl-CoA838.2331.135
Hexanoyl-CoA866.2359.135
Octanoyl-CoA894.3387.135
Palmitoyl-CoA1006.5499.240

This table provides hypothetical yet representative MRM parameters for various acyl-CoAs to illustrate the principle. Actual values may vary depending on the specific instrument and experimental conditions.

To achieve the highest level of quantitative accuracy, stable isotope-labeled internal standards are employed. These standards are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). The ideal internal standard is a stable isotope-labeled analog that has the exact same chemical properties as the analyte but can be distinguished by its mass in the mass spectrometer.

One such technique is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). In this method, cells are grown in a medium where an essential nutrient, such as pantothenic acid (vitamin B5), is replaced with its heavy isotope-labeled counterpart. The cells then incorporate this labeled precursor into the biosynthesis of coenzyme A and all subsequent acyl-CoAs. This creates a suite of labeled internal standards within the cells that can be used to accurately quantify the corresponding unlabeled analytes in experimental samples, correcting for variations in sample extraction, processing, and instrument response.

Enzymatic Cycling Assays (e.g., Spectrophotometric Methods)

Before the widespread adoption of LC-MS/MS, enzymatic assays were a primary method for quantifying acyl-CoAs. These assays are typically based on the activity of an enzyme for which octanoyl coenzyme A is a substrate. The reaction is coupled to another reaction that produces a detectable change, such as a change in absorbance or fluorescence.

For instance, the activity of medium-chain acyl-CoA dehydrogenase, for which octanoyl-CoA is a preferred substrate, can be measured spectrophotometrically. One specific method measures the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA at 308 nm, with the kinetic constants for this reaction being similar to those with octanoyl-CoA. nih.gov This assay is specific for medium-chain acyl-CoA dehydrogenase as other chain-length specific dehydrogenases show little to no activity with the substrate used. nih.gov While generally less sensitive and specific than mass spectrometry-based methods, enzymatic assays can be useful for measuring the total amount of a particular class of acyl-CoAs or for high-throughput screening applications where the cost and complexity of LC-MS/MS are prohibitive.

Table 2: Comparison of Analytical Methodologies for Octanoyl-CoA
MethodologyPrincipleAdvantagesDisadvantages
LC-MS/MSChromatographic separation followed by mass-based detection.High sensitivity and specificity; allows for multiplexing.Requires expensive instrumentation; complex method development.
Enzymatic Cycling AssaysEnzyme-catalyzed reaction leading to a measurable signal (e.g., absorbance change).Cost-effective; suitable for high-throughput screening.Lower sensitivity and specificity; may be subject to interference.
HPLC-UVChromatographic separation with detection based on UV absorbance.Relatively simple and robust; widely available instrumentation.Lower sensitivity than MS; potential for co-eluting interferences.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another established method for the analysis of octanoyl coenzyme A and other acyl-CoAs. This technique separates compounds based on their interactions with a stationary phase, and detection is achieved by measuring the absorbance of the eluting compounds at a specific wavelength, typically 254 or 260 nm for the adenine (B156593) moiety of coenzyme A.

Reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation of various acyl-CoA derivatives is achieved by carefully controlling the composition of the mobile phase. While HPLC-UV is a robust and widely accessible technique, it generally offers lower sensitivity and specificity compared to LC-MS/MS. The limits of detection may be higher, and there is a greater risk of co-eluting compounds interfering with the quantification of the target analyte. Nevertheless, for applications where the concentration of octanoyl-CoA is sufficiently high, HPLC-UV can provide reliable quantitative data. A described HPLC method demonstrated good recovery (95–97%) and coefficients of variation of 1–3% for biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For Octanoyl-CoA, both ¹H and ¹³C NMR are employed to provide detailed information about its conformation.

¹H NMR spectroscopy of Octanoyl-CoA reveals characteristic chemical shifts for the protons in both the octanoyl chain and the coenzyme A moiety. The protons of the methylene groups in the octanoyl chain typically resonate in the upfield region of the spectrum, while the protons of the adenosine and pantetheine moieties of coenzyme A have distinct chemical shifts in the downfield region. Analysis of these chemical shifts and their coupling constants can provide insights into the rotational freedom and conformational preferences of the molecule in different solvent environments. rsc.orgoregonstate.edu

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of Octanoyl-CoA. nih.govcompoundchem.comlibretexts.org The chemical shifts of the carbonyl carbon in the thioester bond and the carbons of the adenine ring are particularly informative for studying electronic effects and intermolecular interactions. By comparing the ¹³C NMR spectra of free coenzyme A, octanoic acid, and Octanoyl-CoA, researchers can precisely map the changes in the electronic environment upon thioester bond formation. rsc.orgnih.gov Furthermore, NMR studies on coenzyme A and its derivatives have suggested that in aqueous solutions, the molecule likely adopts an extended conformation. nih.gov

Below are tables detailing the typical ¹H and ¹³C NMR chemical shifts for the octanoyl moiety of Octanoyl-CoA, reported in parts per million (ppm) relative to a standard reference.

Interactive Data Table: ¹H NMR Chemical Shifts for the Octanoyl Moiety of Octanoyl-CoA

ProtonsChemical Shift (ppm)Multiplicity
CH₃~0.89Triplet
(CH₂)₄~1.25-1.36Multiplet
CH₂CH₂CO~1.68-1.74Multiplet
CH₂CO-S~2.88Triplet

Note: Chemical shifts can vary depending on the solvent and experimental conditions. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for the Octanoyl Moiety of Octanoyl-CoA

Carbon AtomChemical Shift (ppm)
C1 (CO-S)~174.0
C2 (CH₂CO-S)~47.27
C3~25.22
C4-C7~28.54 - 31.65
C8 (CH₃)~14.15

Note: Chemical shifts can vary depending on the solvent and experimental conditions. rsc.orgdocbrown.inforesearchgate.net

In Vitro Enzymatic Activity Assays

To study the kinetics and mechanisms of enzymes that utilize Octanoyl-CoA as a substrate, various in vitro enzymatic activity assays have been developed. These assays allow for the quantitative measurement of reaction rates and the evaluation of enzyme inhibitors.

A widely used method for continuously monitoring the activity of enzymes that release coenzyme A (CoASH) is the coupled spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This assay is based on the reaction of the free sulfhydryl group of the released CoASH with DTNB, which produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻). The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the rate of the enzymatic reaction. researchgate.netnih.govnih.gov This method is versatile and has been adapted for high-throughput screening of enzyme inhibitors. nih.gov

The principle of the DTNB-coupled assay can be summarized as follows:

The enzyme catalyzes a reaction involving Octanoyl-CoA, leading to the release of Coenzyme A.

The free thiol group of Coenzyme A reacts with DTNB.

This reaction produces a colored product, TNB²⁻, which absorbs light at 412 nm.

The rate of increase in absorbance at 412 nm is measured to determine the enzyme's activity.

While the α-ketoglutarate dehydrogenase complex is a crucial enzyme in cellular metabolism that utilizes coenzyme A, its direct use in a coupled assay for enzymes acting on octanoyl-CoA is not a standard method. nih.govnih.gov The DTNB-based assay is generally more direct for monitoring CoASH release from octanoyl-CoA-dependent reactions.

Stopped-flow spectroscopy is a rapid-kinetics technique that allows for the study of enzymatic reactions on the millisecond timescale. cam.ac.ukphotophysics.com This is particularly useful for observing pre-steady-state kinetics, including the binding of substrates and the formation of reaction intermediates. cam.ac.ukphotophysics.com

In the context of Octanoyl-CoA, stopped-flow spectroscopy has been instrumental in studying the reductive half-reaction of medium-chain acyl-CoA dehydrogenase (MCAD). When MCAD reacts with octanoyl-CoA, it generates two distinct forms of the reduced enzyme (MCAD-FADH₂) and octenoyl-CoA charge-transfer complexes. nih.gov Stopped-flow techniques can monitor the rapid changes in the flavin cofactor's absorbance or fluorescence spectrum upon substrate binding and catalysis, providing detailed insights into the individual steps of the enzymatic mechanism. nih.gov This has led to the characterization of different pathways for the dissociation of the product, octenoyl-CoA, from the enzyme. nih.gov

Structural Elucidation Techniques

Understanding the three-dimensional structure of enzymes in complex with Octanoyl-CoA is crucial for elucidating the molecular basis of substrate recognition, specificity, and catalysis.

X-ray crystallography is a primary technique for determining the high-resolution, three-dimensional structures of macromolecules. Several crystal structures of enzymes in complex with Octanoyl-CoA or its analogs have been solved, providing invaluable atomic-level details of their interactions.

One notable example is the crystal structure of rat mitochondrial enoyl-CoA hydratase co-crystallized with the inhibitor octanoyl-CoA. rcsb.orgebi.ac.uk This structure, refined to a resolution of 2.4 Å, revealed how the enzyme's active site accommodates the long alkyl chain of the octanoyl moiety. rcsb.org A flexible loop in the enzyme moves to open a tunnel, allowing the extended conformation of the octanoyl chain to bind. ebi.ac.uk The structure also identified key catalytic residues, such as Glu144 and Glu164, and their roles in the hydration reaction. nih.govnih.gov

Another significant structure is that of pig mitochondrial medium-chain acyl-CoA dehydrogenase (MCAD) in complex with octanoyl-CoA, determined at 2.4 Å resolution. pnas.orgresearchgate.net This structure showed that the octanoyl-CoA molecule binds in a crevice near the FAD cofactor. The fatty acyl chain is buried within the protein, while the 3'-AMP moiety of coenzyme A is more exposed to the solvent. pnas.org The structure provided strong evidence for the role of Glu-376 as the catalytic base that abstracts the α-proton during the dehydrogenation reaction. pnas.orgresearchgate.net The binding of octanoyl-CoA displaces tightly bound water molecules from the active site. pnas.org

Interactive Data Table: Key Crystallographic Studies of Enzyme-Octanoyl-CoA Complexes

EnzymeOrganismPDB IDResolution (Å)Key Findings
Enoyl-CoA HydrataseRat2DUB2.40Revealed structural adaptations for binding a long-chain fatty acid-CoA, including the movement of a flexible loop to create a binding tunnel. rcsb.org
Medium-Chain Acyl-CoA DehydrogenasePig1MDE2.40Showed the binding mode of octanoyl-CoA in the active site, supporting the role of Glu-376 as the catalytic base. pnas.org
Medium-Chain Acyl-CoA DehydrogenaseHuman1UDY2.40Structure with the transition-state analog 3-thiaoctanoyl-CoA, illustrating the charge-transfer complex formed during catalysis. rcsb.org

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govyoutube.com This method provides a dynamic view of the interactions between Octanoyl-CoA and its target enzymes, complementing the static pictures obtained from X-ray crystallography.

MD simulations have been used to investigate the effects of octanoyl-CoA binding on the energy landscape and mechanical stability of the acyl-coenzyme A (CoA)-binding protein (ACBP). nih.gov These simulations revealed the key interactions between octanoyl-CoA and the four α-helices of ACBP and showed that ligand binding enhances the protein's mechanical resistance and thermodynamic stability. nih.gov

In the context of enzymes, MD simulations can be used to model the process of substrate binding, the conformational changes that occur within the enzyme-substrate complex, and the release of products. For instance, simulations of acyl carrier protein (ACP) have shown how the acyl chain is retained within a hydrophobic pocket of the protein. nih.gov Similar simulations for enzymes that bind octanoyl-CoA can elucidate the dynamic behavior of the octanoyl chain within the active site, the role of specific amino acid residues in guiding the substrate into a catalytically competent orientation, and the energetics of these processes. mdpi.comnih.gov These computational studies are crucial for understanding the flexibility of both the ligand and the protein, which is essential for enzymatic function. nih.govnih.govmdpi.com

Single-Molecule Force Spectroscopy (e.g., Optical Tweezers)

Single-molecule force spectroscopy (SMFS) represents a suite of techniques that allow for the manipulation and study of individual molecules. nih.govacs.org These methods, including atomic force microscopy (AFM) and optical tweezers, provide insights into the mechanical properties and interaction dynamics of biomolecules, which are often averaged out in bulk assays. nih.gov While direct SMFS studies on Octanoyl coenzyme A (triammonium) itself are not prominent in the literature, these techniques offer powerful means to investigate the enzymes that interact with it, such as fatty acid synthases (FAS) and acyl-CoA dehydrogenases.

Optical tweezers, for instance, use a highly focused laser beam to trap and manipulate microscopic dielectric objects, such as beads, which can be attached to a molecule of interest. By monitoring the displacement of the bead from the trap's center, researchers can measure forces in the piconewton (pN) range and displacements at the nanometer scale. This technique could be employed to study the conformational changes in an enzyme like fatty acid synthase as it binds to octanoyl-CoA or during the catalytic process. For example, one could attach a single FAS enzyme between a surface and a trapped bead and introduce octanoyl-CoA to observe any resulting mechanical changes in the enzyme's structure. This could reveal details about the forces involved in substrate binding and product release.

Similarly, AFM-based force spectroscopy can be used to probe the mechanical stability of proteins and the forces of their interactions. In a typical setup, a protein is tethered between a surface and the sharp tip of a cantilever. By retracting the cantilever, a pulling force is exerted on the molecule, and its resistance to unfolding can be measured. This approach could be adapted to investigate how the binding of octanoyl-CoA affects the mechanical stability of an enzyme, providing clues about allosteric regulation and the enzyme's dynamic response to ligand binding.

These single-molecule techniques provide a unique window into the molecular mechanics of enzymatic processes involving octanoyl-CoA, complementing traditional biochemical and structural biology methods. nih.govacs.org

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules through complex biochemical pathways. nih.gov By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can follow the labeled molecule and its metabolic products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach has been instrumental in elucidating the biosynthesis and degradation pathways of numerous metabolites, including acyl-CoAs.

In the context of octanoyl coenzyme A, isotopic labeling can be used to track the origin of its carbon atoms and its subsequent metabolic conversions. For instance, by growing cells on a medium containing ¹³C-labeled glucose, researchers can determine the extent to which glucose carbons are incorporated into the octanoyl moiety of octanoyl-CoA. This is achieved by extracting the metabolite pool, separating octanoyl-CoA, and analyzing its mass spectrum to detect the mass shift caused by the incorporation of ¹³C atoms. This type of study can reveal the primary carbon sources for de novo fatty acid synthesis leading to octanoyl-CoA.

Furthermore, isotopic labeling can elucidate the downstream pathways involving octanoyl-CoA. For example, octanoyl-CoA is a key precursor in the biosynthesis of lipoic acid, an essential cofactor for several mitochondrial enzyme complexes. wikipedia.org By supplying cells with ¹³C-labeled octanoic acid, which is then converted to ¹³C-octanoyl-CoA, one can trace the labeled carbons into lipoic acid, thereby confirming and quantifying the flux through this pathway.

Similarly, the role of octanoyl-CoA in β-oxidation can be investigated. By introducing isotopically labeled octanoyl-CoA into an in vitro system with isolated mitochondria or peroxisomes, the production of labeled acetyl-CoA can be monitored, providing a direct measure of the rate of its degradation.

The following table provides hypothetical examples of isotopic labeling studies involving octanoyl-CoA:

Labeled PrecursorAnalytical TechniqueMetabolic Pathway InvestigatedExpected Labeled Product(s)
[U-¹³C]-GlucoseLC-MSDe novo fatty acid synthesis[¹³C]-Octanoyl-CoA
[1-¹³C]-AcetateGC-MS after hydrolysisChain elongation in fatty acid synthesisOctanoic acid with ¹³C at odd-numbered carbons
[¹³C₈]-Octanoic AcidLC-MS/MSLipoic acid biosynthesis[¹³C]-Lipoic Acid
[¹⁵N]-CysteineLC-MSCoenzyme A biosynthesisOctanoyl-[¹⁵N]-Coenzyme A

These studies are crucial for understanding the intricate network of metabolic reactions centered around octanoyl-CoA and for identifying potential targets for metabolic engineering.

Genetic and Metabolic Engineering Approaches (e.g., Saccharomyces cerevisiae, Escherichia coli)

Genetic and metabolic engineering of microorganisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae has emerged as a promising strategy for the sustainable production of valuable chemicals, including medium-chain fatty acids (MCFAs) like octanoic acid, the precursor to octanoyl-CoA. chalmers.seresearchgate.net Both organisms are well-characterized and have a vast toolkit for genetic manipulation, making them ideal platforms for engineering novel metabolic pathways. researchgate.netfrontiersin.org

The central goal of engineering these microbes for octanoic acid production is to redirect carbon flux from central metabolism towards the fatty acid synthesis (FAS) pathway and to ensure the termination of chain elongation at the C8 length. Several key strategies have been employed to achieve this:

Overexpression of Thioesterases: A critical step is the introduction and overexpression of acyl-ACP thioesterases with a preference for C8 substrates. researchgate.net These enzymes cleave the growing fatty acid chain from the acyl carrier protein (ACP) in the FAS complex, releasing free octanoic acid. The choice of thioesterase is crucial for product specificity.

Modification of Fatty Acid Synthase (FAS): In S. cerevisiae, which possesses a large multi-domain FAS complex, mutations can be introduced to promote the release of medium-chain fatty acids. researchgate.netresearchgate.net For example, specific mutations in the FAS complex can lead to the production of octanoyl-CoA, which can then be hydrolyzed to octanoic acid. researchgate.net

Blocking Competing Pathways: To maximize the carbon flux towards octanoic acid, competing metabolic pathways are often downregulated or knocked out. A primary target is the β-oxidation pathway, which is responsible for fatty acid degradation. Deleting key genes in this pathway, such as fadD or fadE in E. coli, prevents the breakdown of the produced octanoic acid. acs.org

Increasing Precursor Supply: Enhancing the supply of the primary building blocks for fatty acid synthesis, namely acetyl-CoA and malonyl-CoA, is another common strategy. This can be achieved by overexpressing enzymes like acetyl-CoA carboxylase (ACC), which catalyzes the conversion of acetyl-CoA to malonyl-CoA. acs.org

The following table summarizes some of the genetic modifications employed in E. coli and S. cerevisiae to enhance the production of octanoic acid.

OrganismGenetic ModificationPurposeEffect on Octanoic Acid Production
Escherichia coliOverexpression of a C8-specific acyl-ACP thioesteraseTo cleave octanoyl-ACP and release octanoic acidIncreased production and specificity of octanoic acid
Escherichia coliDeletion of fadD (acyl-CoA synthetase)To block the entry of fatty acids into the β-oxidation pathwayPrevents degradation of octanoic acid, leading to higher yields
Saccharomyces cerevisiaeMutation in the fatty acid synthase (FAS) complexTo favor the production and release of octanoyl-CoAShifts fatty acid production towards a C8 chain length researchgate.net
Saccharomyces cerevisiaeOverexpression of acetyl-CoA carboxylase (ACC1)To increase the pool of malonyl-CoA, a key precursor for fatty acid synthesisBoosts the overall flux through the fatty acid synthesis pathway
BothOverexpression of the transcriptional regulator FadR in E. coliTo upregulate fatty acid biosynthesis and downregulate degradationEnhanced production of free fatty acids frontiersin.org

These metabolic engineering efforts have led to significant improvements in the titers of medium-chain fatty acids in both E. coli and S. cerevisiae, demonstrating the potential of these microbial cell factories for the bio-based production of chemicals derived from octanoyl-CoA. chalmers.seresearchgate.net

Structural Biology and Molecular Interactions

Protein-Ligand Binding Mechanisms

The binding of octanoyl-CoA to proteins is a highly specific process, primarily dictated by the architecture of the protein's active site and the conformational flexibility of both the ligand and the protein.

The active sites of proteins that interact with octanoyl-CoA are uniquely tailored to accommodate its distinct chemical properties. These sites often feature a combination of hydrophobic pockets to house the acyl chain and polar residues to interact with the coenzyme A moiety.

Ghrelin O-Acyltransferase (GOAT): In human GOAT (hGOAT), the binding site for octanoyl-CoA is located on the cytoplasmic face of the enzyme. researchgate.netnih.govresearchgate.net The acyl chain of octanoyl-CoA enters a channel and penetrates into the enzyme's interior, terminating at tryptophan-351 (W351). researchgate.net The phosphoadenosine group binds within a discrete pocket, while the phosphopantetheine chain interacts with multiple polar amino acid side chains. researchgate.net Alanine mutagenesis studies have identified specific residues within this pocket that are critical for binding and acylation activity. researchgate.netnih.govresearchgate.net

Fatty Acid Synthase (FAS): The malonyl-/acetyltransferase (MAT) domain of FAS possesses a dynamic substrate-binding site that can accommodate octanoyl-CoA. nih.govbiorxiv.org In one observed complex, the adenine (B156593) of octanoyl-CoA is stacked between the side chains of phenylalanine-671 (F671) and arginine-773 (R773), with hydrogen bonds forming between the purine (B94841) ring and threonine-648 (T648) and aspartate-647 (D647). nih.gov The β-ketoacyl synthase (KS) domain also has an active site that can be covalently modified by an octanoyl moiety at cysteine-161 (C161). nih.gov

FadR: This transcriptional regulator in E. coli possesses spatially separated DNA- and acyl-CoA-binding sites. nih.gov The acyl-CoA-binding site is a cavity buried within a novel seven-helical bundle fold. nih.gov While the precise conformation of bound octanoyl-CoA is not fully detailed, it is known that FadR's affinity for acyl-CoAs is dependent on the chain length, with a lower affinity for medium-chain ligands like octanoyl-CoA compared to long-chain ones. nih.gov

Acyl-CoA-Binding Protein (ACBP): The ACBP domain, found in various proteins across species, consists of four alpha-helices forming a bowl shape with an exposed acyl-CoA-binding site. wikipedia.org The binding involves interactions between conserved positive charges on the protein and the phosphate (B84403) group of the adenosine-3'-phosphate moiety of CoA. The acyl chain is positioned between the hydrophobic surfaces of CoA and the protein. wikipedia.org Specific residues like tyrosine-30 (Tyr-30), lysine-34 (Lys-34), and lysine-56 (Lys-56) are crucial for binding the 3'-phosphate of CoA through hydrogen bonds and salt bridges. frontiersin.org

Table 1: Key Active Site Residues in Octanoyl-CoA Binding Proteins

ProteinKey Residues/FeaturesInteraction with Octanoyl-CoAReference
Ghrelin O-Acyltransferase (GOAT)W351, F331Forms the terminus of the acyl chain binding pocket. researchgate.net
Fatty Acid Synthase (FAS) - MAT DomainF671, R773, T648, D647Stacks with adenine; forms hydrogen bonds with the purine ring. nih.gov
Fatty Acid Synthase (FAS) - KS DomainC161Covalently modified by the octanoyl group. nih.gov
FadRSeven-helical bundleForms a buried cavity for the acyl chain. nih.gov
Acyl-CoA-Binding Protein (ACBP)Tyr-30, Lys-34, Lys-56Forms hydrogen bonds and salt bridges with the 3'-phosphate of CoA. frontiersin.org

The binding of octanoyl-CoA can induce significant conformational changes in its target proteins, which is a key aspect of their function and regulation.

Acyl-CoA Binding Protein (ACBP): Studies on CnACBP from Cryptococcus neoformans have shown that the binding of octanoyl-CoA (OCoA) does not alter the secondary structure of the protein in solution. nih.gov However, the primary function of ACBP is to bind and transport acyl-CoA esters, and this binding is crucial for its roles in lipid metabolism and cell signaling. nih.govnih.gov

Fatty Acid Synthase (FAS): The binding of an octanoyl moiety to the MAT domain of murine FAS induces a novel conformation, highlighting the pronounced conformational dynamics of its substrate-binding site. nih.govbiorxiv.org This flexibility is responsible for the MAT domain's ability to bind various substrates. In contrast, the KS domain's binding pocket adapts only subtly to the octanoyl group, reflecting its rigid structure and strict substrate specificity. nih.govbiorxiv.org

Ghrelin O-Acyltransferase (GOAT): While direct evidence for major conformational changes upon octanoyl-CoA binding is still emerging, the structure of GOAT complexed with octanoyl-CoA reveals a defined acyl-binding pocket within the enzyme's interior. researchgate.net This suggests a precise fit that likely involves localized conformational adjustments to accommodate the ligand and facilitate the acyl transfer reaction.

FadR: The binding of long-chain acyl-CoAs to FadR is known to cause a conformational change that inhibits its ability to bind to DNA. nih.gov However, octanoyl-CoA binds with weaker affinity and is less effective at inducing this conformational change, failing to significantly inhibit DNA binding. This differential response to acyl-CoA chain length is a key feature of FadR's regulatory mechanism.

Table 2: Conformational Changes in Proteins Upon Octanoyl-CoA Binding

ProteinObserved Conformational ChangeFunctional ConsequenceReference
Acyl-CoA Binding Protein (ACBP)No significant change in secondary structure.Facilitates transport and donation of acyl-CoA. nih.gov
Fatty Acid Synthase (FAS) - MAT DomainAdopts a novel conformation.Allows for substrate promiscuity. nih.govbiorxiv.org
Fatty Acid Synthase (FAS) - KS DomainSubtle adaptation of the binding pocket.Maintains strict substrate specificity. nih.govbiorxiv.org
FadRWeaker conformational change compared to long-chain acyl-CoAs.Ineffective inhibition of DNA binding.

Thioester Bond Reactivity and Acyl Group Transfer

The thioester bond in octanoyl-CoA is a high-energy bond, making it more reactive than a standard ester bond. utah.edu This reactivity is fundamental to its role as an acyl group carrier in various metabolic reactions. libretexts.org

The cleavage of the thioester bond can occur through hydrolysis, releasing octanoic acid and coenzyme A, a process that can be catalyzed by thioesterases. nih.gov In enzymatic reactions, the thioester bond facilitates nucleophilic attacks, which is the basis for acyl group transfer. For instance, in fatty acid synthesis, the acetyl group from acetyl-CoA is transferred to an acyl carrier protein (ACP) via a thioester linkage. libretexts.orgpressbooks.pub

In the context of polyketide alkaloid biosynthesis in actinobacteria, the TR domain of CpkC catalyzes the NADH-mediated reduction of octanoyl-CoA to octanal. nih.gov This demonstrates the versatility of the thioester bond in facilitating reduction reactions as well as acyl transfers.

The transfer of the octanoyl group from octanoyl-CoA is a key step in the activation of the hormone ghrelin, a reaction catalyzed by GOAT. nih.gov This process can occur through a direct transfer of the octanoyl group to the serine residue of ghrelin or via a two-step "ping-pong" mechanism involving an acyl-enzyme intermediate. nih.gov

Comparative Structural Analyses with Other Acyl-CoAs

The structure of the acyl chain, particularly its length and degree of saturation, significantly influences the binding affinity and biological activity of acyl-CoAs. creative-proteomics.com

Enzymes exhibit distinct preferences for acyl-CoA chain lengths. For example, medium-chain acyl-CoA dehydrogenase (MCAD) optimally acts on C4-C12 substrates, including octanoyl-CoA, while long-chain acyl-CoA dehydrogenase (LCAD) prefers C12-C18 chains.

In the case of FadR, longer acyl chains like myristoyl-CoA (C14) induce stronger conformational changes and have a higher binding affinity compared to octanoyl-CoA. Isothermal titration calorimetry has shown no detectable binding of octanoyl-CoA (C8-CoA) to FadR, whereas oleoyl-CoA and myristoyl-CoA bind with high affinity. nih.gov

For ghrelin O-acyltransferase (GOAT), while octanoylation of ghrelin is the primary modification observed in vivo, in vitro studies have surprisingly shown that GOAT has a stronger preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor. researchgate.net

The structure of acyl-CoAs also dictates their metabolic fate. Short-chain acyl-CoAs like acetyl-CoA are primarily involved in biosynthesis, whereas long-chain acyl-CoAs such as palmitoyl-CoA are more directed towards energy production and the synthesis of complex lipids. creative-proteomics.com

Table 3: Comparison of Octanoyl-CoA with Other Acyl-CoAs

Acyl-CoAChain LengthBinding Affinity to FadRPrimary Metabolic RoleReference
Acetyl-CoAC2-Biosynthesis creative-proteomics.com
Octanoyl-CoAC8Low/Undetectableβ-oxidation, Ghrelin acylation nih.gov
Myristoyl-CoAC14Highβ-oxidation, Protein modification nih.gov
Palmitoyl-CoAC16HighEnergy production, Complex lipid synthesis creative-proteomics.com

Broader Biological Significance and Research Applications

Fundamental Insights into Lipid and Energy Metabolism

Octanoyl-CoA is a central figure in the metabolism of medium-chain fatty acids. ontosight.ai It is an activated form of octanoic acid (an eight-carbon fatty acid), created when the enzyme acyl-CoA synthetase attaches it to a coenzyme A (CoA) molecule. ontosight.ai This activation is a critical step, preparing the fatty acid for breakdown and energy extraction. ontosight.ai

The primary metabolic fate of Octanoyl-CoA is mitochondrial beta-oxidation. ontosight.aiwikipedia.org In this process, Octanoyl-CoA undergoes a cyclical series of four enzymatic reactions—dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. ontosight.ai Each cycle shortens the fatty acid chain by two carbons, releasing a molecule of acetyl-CoA. ontosight.ai This acetyl-CoA can then enter the citric acid cycle (TCA cycle), a core pathway for cellular energy production in the form of ATP. ontosight.ainih.gov In peroxisomes, beta-oxidation also produces Octanoyl-CoA alongside acetyl-CoA; this Octanoyl-CoA is then transported to mitochondria for further oxidation. wikipedia.org

The role of CoA and its derivatives, like Octanoyl-CoA, is fundamental to metabolic flexibility. For instance, during the transition from a fed to a fasted state, an increase in the total CoA pool in the liver is necessary to support the switch from glucose oxidation to fatty acid oxidation for energy. nih.gov This highlights the essential role of acyl-CoAs in maintaining energy homeostasis. nih.gov

Research has also revealed tissue-specific mechanisms for octanoate (B1194180) metabolism. The liver can readily activate and oxidize free octanoate into octanoyl-CoA. nih.gov In contrast, cardiac and skeletal muscles show a limited ability to oxidize free octanoate directly, relying instead on octanoylcarnitine (B1202733), which is then converted back to octanoyl-CoA within the mitochondria for beta-oxidation. nih.gov This distinction is crucial for understanding how different organs utilize medium-chain fatty acids for energy. nih.gov

Table 1: Key Metabolic Processes Involving Octanoyl-CoA

Metabolic Process Role of Octanoyl-CoA Key Outcome Cellular Location
Fatty Acid Activation Product of octanoic acid activation by acyl-CoA synthetase. ontosight.ai Prepares octanoic acid for metabolic breakdown. Mitochondria, Peroxisomes
Mitochondrial β-Oxidation Primary substrate for the medium-chain specific steps of the pathway. ontosight.ai Production of acetyl-CoA for the citric acid cycle and energy (ATP) generation. ontosight.ai Mitochondria
Peroxisomal β-Oxidation An end product (along with acetyl-CoA) of very-long-chain fatty acid breakdown. wikipedia.org Transferred to mitochondria for complete oxidation to acetyl-CoA. wikipedia.org Peroxisomes

| Allosteric Regulation | Acts as an allosteric modulator of key metabolic enzymes. nih.govcaymanchem.com | Regulates flux through metabolic pathways like the citric acid cycle. caymanchem.com | Mitochondria |

Understanding Metabolic Dysregulation at a Biochemical Level

The study of Octanoyl-CoA is critical for understanding several inherited metabolic disorders. ontosight.ai Its concentration in tissues and blood can serve as a biomarker for diseases related to fatty acid oxidation. ontosight.ai

A prominent example is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency , one of the most common inborn errors of fatty acid metabolism. ontosight.ai In individuals with MCAD deficiency, the enzyme responsible for the first dehydrogenation step in the beta-oxidation of medium-chain acyl-CoAs is defective. ontosight.aicaymanchem.com This leads to an accumulation of octanoyl-CoA and its metabolites in the body. ontosight.ai The inability to properly break down medium-chain fatty acids, especially during periods of fasting or illness, can lead to severe clinical consequences. ontosight.ai

Octanoyl-CoA has also been implicated in the pathogenesis of Reye's syndrome , a rare but serious condition. Research has shown that unusual profiles of hepatic acyl-CoA esters, including elevated levels of octanoyl-CoA, are associated with this syndrome. caymanchem.com Furthermore, Octanoyl-CoA has been found to inhibit key mitochondrial enzymes such as citrate (B86180) synthase and glutamate (B1630785) dehydrogenase, potentially contributing to the mitochondrial dysfunction observed in the disease. caymanchem.com

Investigating these conditions at a biochemical level provides insights into the broader consequences of impaired CoA metabolism, which are linked to a range of diseases including cardiovascular diseases and neurodegenerative disorders. imrpress.comimrpress.comnih.govimrpress.com The dysregulation of acyl-CoA pools disrupts energy balance, lipid synthesis, and cellular signaling, highlighting the central role of these molecules in maintaining health. imrpress.comimrpress.com

Table 2: Octanoyl-CoA in Metabolic Disorders

Disorder Biochemical Profile Pathophysiological Role
MCAD Deficiency Accumulation of octanoyl-CoA due to defective medium-chain acyl-CoA dehydrogenase. ontosight.aicaymanchem.com Impaired energy production from fats, leading to metabolic crisis during fasting. ontosight.ai
Reye's Syndrome Increased levels of octanoyl-CoA in the liver. caymanchem.com Inhibition of crucial mitochondrial enzymes, contributing to mitochondrial dysfunction. caymanchem.com

| Carnitine Palmitoyltransferase 2 (CPT2) Deficiency | Inability to efficiently utilize octanoate to rescue cardiac dysfunction, highlighting tissue-specific metabolism. nih.gov | Demonstrates that dietary octanoate is not a sufficient compensatory energy source for the heart in this condition. nih.gov |

Role as a Tool in Biochemical Pathway Analysis

In the laboratory, Octanoyl-CoA is an indispensable tool for biochemical research. chemimpex.com It serves as a substrate in a wide variety of enzymatic assays, allowing scientists to study the kinetics, mechanism, and inhibition of enzymes involved in fatty acid metabolism. chemimpex.comnih.gov

For example, product-inhibition kinetic studies using octanoyl-CoA have been employed to elucidate the complex reaction mechanism of mitochondrial octanoyl-CoA synthetase from ox liver. nih.gov Such studies help to map the precise order of substrate binding and product release, providing fundamental knowledge of enzyme function. nih.gov

Researchers also use Octanoyl-CoA to:

Investigate Acylation Reactions: It helps scientists understand how fatty acids are activated and incorporated into various metabolic pathways. chemimpex.com

Explore Metabolic Pathways: Its use in laboratory settings aids in the detailed exploration of lipid and energy metabolism. chemimpex.com

Screen for Drug Candidates: By studying how potential therapeutic compounds affect enzymes that use Octanoyl-CoA as a substrate, researchers can identify new drugs for treating metabolic disorders. chemimpex.com

Applications in Bioactive Compound Synthesis

Octanoyl-CoA is not only a metabolic intermediate but also a building block for the synthesis of more complex molecules. chemimpex.com Its activated thioester bond makes the octanoyl group readily transferable, a property exploited in both natural and engineered biosynthetic pathways. chemimpex.comnih.gov

In the field of metabolic engineering, acyl-CoAs are crucial for producing valuable bioactive compounds. For instance, research into the biosynthesis of the anti-cancer drug Taxol and its analogs (taxoids) involves the use of acyl-activating enzymes (AAEs) to generate various acyl-CoA esters. nih.gov These esters are then used to modify the core structure of the taxoid molecule. While not directly using octanoyl-CoA for the main Taxol side chain, the principles and enzymatic machinery characterized in these studies are applicable to a wide range of acyl-CoAs, including octanoyl-CoA, for creating novel bioactive compounds. nih.gov

The enzymatic synthesis of bioactive esters and glycosides for the cosmeceutical industry is another area of application. nih.gov Enzymes can be used to attach fatty acyl groups, such as the octanoyl group from Octanoyl-CoA, to other molecules to enhance properties like skin permeability or to create new compounds with desirable anti-oxidant or anti-inflammatory activities. nih.gov

Emerging Roles in Biotechnology (e.g., Biofuel Production)

The metabolic pathways that utilize acyl-CoAs are prime targets for biotechnological applications, particularly in the production of sustainable biofuels. frontiersin.org Fatty acid-derived biofuels, such as fatty alcohols and fatty acid ethyl esters (FAEEs), are considered advanced biofuels because their energy content and properties are similar to petroleum-based fuels. frontiersin.org

Microorganisms like the yeast Saccharomyces cerevisiae are engineered to overproduce these biofuels. frontiersin.org The core strategy involves redirecting metabolic flux towards fatty acid synthesis. This process starts with acetyl-CoA and requires a pool of fatty acyl-CoAs of various chain lengths, including octanoyl-CoA, as intermediates. frontiersin.org These acyl-CoAs are then converted into the final biofuel products by heterologous enzymes. frontiersin.org

Key strategies in this field include:

Enhancing Precursor Supply: Increasing the cellular levels of acetyl-CoA and malonyl-CoA, the building blocks for fatty acid synthesis. frontiersin.org

Blocking Competing Pathways: Deleting genes involved in pathways that consume fatty acyl-CoAs, such as the beta-oxidation cycle (e.g., deleting the POX1 gene in yeast), to increase the pool available for biofuel synthesis. frontiersin.org

Expressing Novel Enzymes: Introducing enzymes like fatty acyl-CoA reductases (FARs) and wax synthases (WSDs) to convert the acyl-CoA intermediates into desired products like fatty alcohols or wax esters. uni-goettingen.de

Research has shown that localizing these biosynthetic enzymes to specific cellular compartments, such as the plastids in plants or cytosol in yeast, can influence the chain length and composition of the resulting fatty acid-derived products, offering a route to "tailor-made" biofuels and biochemicals. uni-goettingen.de

Q & A

Q. What are the primary biochemical roles of octanoyl coenzyme A (triammonium) in cellular metabolism?

Octanoyl coenzyme A (triammonium) is a medium-chain acyl-CoA derivative critical for mitochondrial β-oxidation, where it serves as a substrate for acyl-CoA dehydrogenases (e.g., medium-chain acyl-CoA dehydrogenase, MCADH) . It also regulates enzyme activity by competitively inhibiting citrate synthase (IC50: 0.4–1.6 mM) and glutamate dehydrogenase, disrupting the tricarboxylic acid (TCA) cycle and amino acid metabolism . Methodologically, its metabolic roles are validated via enzyme activity assays (e.g., FAD reduction at 340 nm in MCADH assays) and inhibition studies using purified enzymes .

Q. How should researchers handle octanoyl coenzyme A (triammonium) to ensure stability during experiments?

The compound is highly unstable in aqueous solutions, with recommended storage at -20°C in powder form . For short-term use, dissolve in water at ≤50 mg/mL and use within 24 hours at 2–8°C. Avoid repeated freeze-thaw cycles. For in vivo studies, dissolve in DMSO-based formulations (e.g., 10% DMSO + 40% PEG300 + 50% saline) to enhance solubility and stability .

Advanced Research Questions

Q. How can experimental design address contradictions in reported IC50 values for octanoyl-CoA’s inhibition of citrate synthase?

Discrepancies in IC50 values (0.4–1.6 mM) may arise from differences in enzyme sources (e.g., mitochondrial vs. recombinant citrate synthase) or assay conditions (pH, temperature, cofactor availability) . To resolve this:

  • Standardize enzyme purification protocols (e.g., affinity chromatography for recombinant enzymes).
  • Use kinetic assays with controlled FAD/NAD+ concentrations .
  • Validate results with orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinities independently .

Q. What methodologies are suitable for studying octanoyl-CoA’s role in post-translational protein modification?

Octanoyl-CoA acts as an acyl donor for ghrelin octanoylation, mediated by ghrelin O-acyltransferase (GOAT) in the endoplasmic reticulum . Key approaches include:

  • Radiolabeled assays : Use [³H]-octanoyl-CoA to track acyl transfer to ghrelin .
  • Structural biology : Cryo-EM or X-ray crystallography to resolve GOAT-octanoyl-CoA interaction sites .
  • Knockout models : CRISPR/Cas9-mediated GOAT deletion in cell lines to assess ghrelin acylation loss .

Q. How can researchers reconcile conflicting data on octanoyl-CoA’s stability in in vivo vs. in vitro systems?

In vitro studies report rapid degradation in aqueous buffers (t½ < 24 hours) , while in vivo models show functional stability for weeks when stored as lyophilized powder . To address this:

  • Use stabilizers like trehalose or glycerol during lyophilization .
  • Monitor in vivo degradation via LC-MS quantification of octanoyl-CoA and its metabolites (e.g., decanoylcarnitine) in plasma .
  • Compare degradation kinetics across matrices (e.g., plasma vs. cell lysates) to identify destabilizing factors .

Q. What advanced techniques are recommended for quantifying octanoyl-CoA in complex biological samples?

  • Liquid chromatography-mass spectrometry (LC-MS) : Use hydrophilic interaction chromatography (HILIC) coupled with high-resolution MS for separation and quantification .
  • Isotope dilution : Spike samples with deuterated octanoyl-CoA (d3-octanoyl-CoA) as an internal standard .
  • Enzymatic cycling assays : Amplify signals via NADH/NAD+ redox reactions linked to acyl-CoA dehydrogenases .

Data Interpretation and Troubleshooting

Q. How to validate the specificity of octanoyl-CoA’s inhibitory effects in enzyme assays?

  • Include negative controls lacking octanoyl-CoA or cofactors (e.g., FAD) to rule out nonspecific inhibition .
  • Use competitive inhibitors (e.g., malonyl-CoA for citrate synthase) to confirm target specificity .
  • Perform dose-response curves across multiple enzyme preparations to assess reproducibility .

Q. What strategies mitigate confounding effects of octanoyl-CoA degradation in long-term cell culture studies?

  • Pre-treat cells with carnitine palmitoyltransferase inhibitors to block β-oxidation and reduce intracellular degradation .
  • Supplement culture media with antioxidants (e.g., ascorbate) to minimize oxidative damage to acyl-CoA esters .
  • Use pulse-chase experiments with timed octanoyl-CoA administration .

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